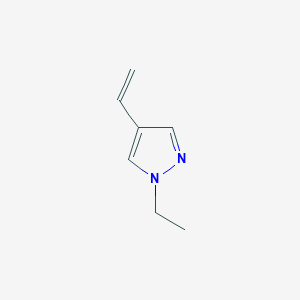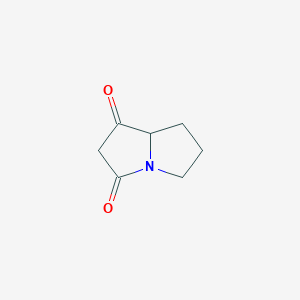
3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidines
- Research by Mollet et al. (2011) and Mollet et al. (2012) explores the stereoselective synthesis of cis-3,4-disubstituted piperidines through the transformation of 2-(2-mesyloxyethyl)azetidines. These piperidines are significant as valuable templates in medicinal chemistry, offering a convenient alternative for the preparation of 3,4-disubstituted 5,5-dimethylpiperidines and their analogs (Mollet et al., 2011); (Mollet et al., 2012).
Functionalized Azetidines
- Stankovic et al. (2013, 2014) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines for preparing functionalized azetidines, which are useful in various chemical syntheses. This process involves the straightforward preparation of a variety of 3-ethylazetidines, serving as precursors for novel functionalized azetidines and spirocyclic azetidine building blocks (Stankovic et al., 2013); (Stankovic et al., 2014).
Energetic Building Blocks
- Kohler et al. (2018) conducted a study on 3-(Bromoethynyl)azetidine, illustrating its use as a highly energetic building block in the production of an active pharmaceutical ingredient (API). The study includes a detailed safety study of its hydrochloride salt and discusses the mitigation of energetic properties through chemical process development (Kohler et al., 2018).
Antibacterial Activity
- Ikee et al. (2008) explored the synthesis of novel fluoroquinolones utilizing 3-sulfenylazetidine and 3-aminoazetidine derivatives, which displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This indicates the potential of azetidine derivatives in developing new antibacterial agents (Ikee et al., 2008).
Nicotinic Receptor Binding
- Koren et al. (1998) studied the synthesis and in vitro nicotinic acetylcholine receptor binding of halo-substituted azetidinylmethoxypyridines. These compounds showed high affinity for nicotinic receptors, indicating their potential use in pharmacological research and as potential medications (Koren et al., 1998).
Eigenschaften
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO.ClH/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSQWEGEBAKRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde](/img/structure/B1450458.png)

![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1450462.png)









![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)